molecular formula C5H3BrO2 B1630133 2-Bromofuran-3-carbaldehyde CAS No. 223557-24-2

2-Bromofuran-3-carbaldehyde

Cat. No.: B1630133
CAS No.: 223557-24-2
M. Wt: 174.98 g/mol
InChI Key: XITDMCVJWXMMCQ-UHFFFAOYSA-N
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Description

2-Bromofuran-3-carbaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a bromine atom at the second position and an aldehyde group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of furan-3-carbaldehyde. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the furan ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromofuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Organolithium reagents in anhydrous ether.

Major Products Formed:

    Oxidation: 2-Bromofuran-3-carboxylic acid.

    Reduction: 2-Bromofuran-3-methanol.

    Substitution: Various 2-substituted furan-3-carbaldehyde derivatives.

Scientific Research Applications

2-Bromofuran-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its structural features enable the exploration of new pharmacophores and bioactive compounds.

    Medicine: Research into this compound derivatives has shown potential in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization and cross-linking reactions.

Mechanism of Action

The mechanism of action of 2-Bromofuran-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and aldehyde group play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The exact pathways and molecular targets involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    3-Bromofuran: Similar structure but lacks the aldehyde group, making it less reactive in certain chemical transformations.

    2-Furoic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.

    Furfural: An aldehyde derivative of furan but without the bromine substitution, resulting in distinct chemical properties.

Uniqueness: 2-Bromofuran-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the furan ring. This combination of functional groups imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis and a promising candidate for developing new materials and bioactive compounds.

Properties

IUPAC Name

2-bromofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-5-4(3-7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITDMCVJWXMMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626298
Record name 2-Bromofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223557-24-2
Record name 2-Bromofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromofuran-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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